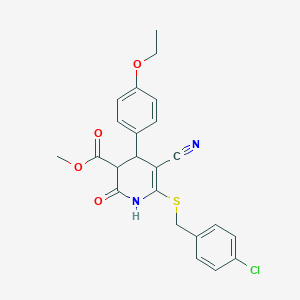

Methyl 6-((4-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Description

This compound is a tetrahydropyridine derivative featuring a 1,2,3,4-tetrahydropyridine core substituted with a 4-chlorobenzylthio group at position 6, a cyano group at position 5, a 4-ethoxyphenyl group at position 4, and a methyl ester at position 3.

Properties

IUPAC Name |

methyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-3-30-17-10-6-15(7-11-17)19-18(12-25)22(26-21(27)20(19)23(28)29-2)31-13-14-4-8-16(24)9-5-14/h4-11,19-20H,3,13H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQNSGYMAMCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 6-((4-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the cyano group: This step may involve the use of cyanating agents under specific reaction conditions.

Attachment of the chlorobenzylthio moiety: This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable thiol.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 6-((4-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzylthio moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-((4-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects and mechanisms of action.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 6-((4-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

- Pyridine/Pyrimidine Hybrids (): Compounds such as 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12) feature fused heterocyclic systems (pyrrolo-thiazolo-pyrimidine) with triazole linkages. The target compound’s partially saturated ring may confer greater conformational flexibility, influencing binding interactions in biological systems .

Tetrahydropyrimidine Derivatives () : Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine-5-carboxylate derivatives share a similar partially saturated ring system. However, the presence of a pyrimidine (two nitrogen atoms) instead of a pyridine (one nitrogen) alters electronic density and hydrogen-bonding capacity. The target compound’s 4-ethoxyphenyl and 4-chlorobenzylthio groups may enhance lipophilicity compared to bromoethoxy or chlorophenyl substituents in these analogs .

Physicochemical and Structural Properties

Hydrogen Bonding and Crystal Packing ()

The target compound’s carbonyl (C=O) and cyano (C≡N) groups act as hydrogen-bond acceptors, while the ethoxy group may participate in weak C–H···O interactions. Graph-set analysis (as per Etter’s rules) could classify these interactions, but specific data for the target compound are unavailable .

Ring Puckering and Conformation ()

The tetrahydropyridine ring adopts a non-planar conformation due to puckering, quantified by Cremer-Pople parameters (amplitude $ q $, phase angle $ \phi $). For six-membered rings, $ q2 $ (chair distortion) and $ q3 $ (boat distortion) are critical. Similar compounds in may exhibit $ q2 $-dominant puckering, whereas the target compound’s substituents (e.g., bulky 4-chlorobenzylthio) could induce $ q3 $-type distortions, altering solubility and steric interactions .

Data Tables

Table 1: Structural Comparison of Tetrahydropyridine Derivatives

Research Findings and Implications

- Drug Discovery: The 4-ethoxyphenyl group may enhance blood-brain barrier penetration, while the cyano group could act as a metabolic stabilizer.

- Materials Science : The thioether and ester groups may facilitate coordination to metal ions, enabling use in catalysis or polymer design.

Further studies should prioritize crystallographic analysis (using SHELX or ORTEP ) to resolve conformation and intermolecular interactions, as well as docking studies to predict biological targets.

Biological Activity

Methyl 6-((4-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyridine core with various substituents that contribute to its biological activity. The presence of a cyano group and a thioether moiety enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cell lines.

- Mechanism of Action : It is believed to induce apoptosis through the activation of caspases and modulation of p53 expression levels. Flow cytometry assays have demonstrated that it can arrest the cell cycle at the G1 phase, leading to increased apoptosis in treated cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| CEM-13 | 0.48 | Cell cycle arrest |

| MEL-8 | 1.54 | Caspase activation |

Anti-inflammatory Activity

In addition to its anticancer properties, methyl 6-((4-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Binding to cellular receptors could alter signal transduction pathways that control cell growth and survival.

- Oxidative Stress Induction : The presence of reactive groups may lead to increased oxidative stress within cells, contributing to apoptosis.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various experimental settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability with an IC50 value of 0.65 µM, indicating potent anticancer effects.

- In Vivo Studies : Preliminary in vivo studies have suggested potential therapeutic benefits in animal models of cancer, although more extensive research is needed to confirm these findings.

- Comparative Analysis : Comparisons with established anticancer drugs like Doxorubicin revealed that this compound exhibits comparable or superior efficacy against certain cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.